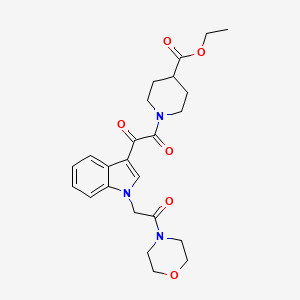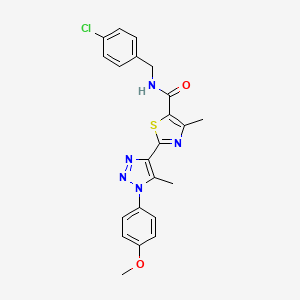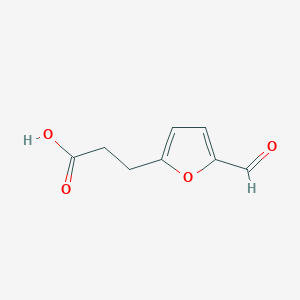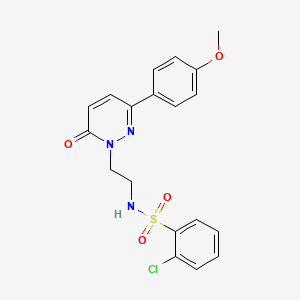![molecular formula C22H20N4O4 B2483981 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 2035004-32-9](/img/structure/B2483981.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to the target compound involves strategic reactions under specific conditions. For example, a series of 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols derivatives were synthesized from related enones, showcasing the versatility and reactivity of the benzo[d]triazol motif (Shaikh et al., 2014). Similarly, the conjugate addition of lithiated compounds to cinnamoyl derivatives underlines the synthetic pathways to introduce specific functional groups (Gaul & Seebach, 2002).
Molecular Structure Analysis
X-ray crystallographic analysis offers insights into the compound's molecular geometry, revealing the spatial arrangement and confirming the structural integrity of synthesized derivatives. For instance, the structure of azetidin-2-one derivatives has been confirmed through this method, highlighting the precision in targeting specific molecular architectures (Sharma et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving the target compound class exhibit a broad range of reactivities and transformations. The Mitsunobu reaction, for example, has been employed for the selective esterification of phenols, showcasing the functional group interconversion capabilities (Iranpoor et al., 2010).
Physical Properties Analysis
The physical properties, such as thermal stability and crystalline structure, provide essential insights into the compound's behavior under various conditions. The thermal analysis of related compounds has elucidated their stability, which is critical for their application in different fields (Shimasaki et al., 1986).
Chemical Properties Analysis
Exploring the chemical properties includes understanding the compound's reactivity, interaction with various reagents, and the mechanisms underlying these processes. For instance, the synthesis and reactivity of triazole derivatives reveal the compound's potential for further functionalization and application in synthesizing novel materials or bioactive molecules (Key et al., 2012).
Aplicaciones Científicas De Investigación
Virtual Screening and Pharmacokinetics
One of the prominent applications of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one is in virtual screening, targeting specific receptors like the urokinase receptor (uPAR). Research has shown that compounds structurally similar to the one have demonstrated potential in inhibiting breast tumor metastasis, highlighting the compound's potential in cancer therapeutics (Wang et al., 2011). Additionally, the pharmacokinetic properties of such compounds have been studied, revealing favorable properties for further drug development.
Wound Healing Potential
Compounds structurally similar to the one you've inquired about have been synthesized and characterized, showing significant in vivo wound healing potential in animal models. This indicates a promising avenue for the development of new therapeutic agents for wound healing (Vinaya et al., 2009).
Neuropharmacology
The compound's structure is similar to those studied for their neuroprotective and cognitive-enhancing properties. For example, certain derivatives have shown promise in preventing neurotoxicity induced by specific agents in mice models, suggesting potential applications in treating neurodegenerative disorders (Kawasaki et al., 2008).
Cardiovascular Research
There's a significant interest in derivatives structurally related to the compound for their potential cardiovascular effects, such as their use as antihypertensive agents. Studies have focused on understanding their impact on blood pressure and heart rate in animal models, indicating the compound's potential relevance in cardiovascular pharmacology (Touzeau et al., 2003).
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c27-22(9-7-16-6-8-20-21(10-16)30-15-29-20)25-12-18(13-25)26-11-17(23-24-26)14-28-19-4-2-1-3-5-19/h1-11,18H,12-15H2/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONOMHVXDGTLKQ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2483905.png)
![N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2483906.png)
![Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid](/img/no-structure.png)



![8-((2-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2483915.png)

![6-[4-(Benzenesulfonyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2483918.png)
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isobutyl-1H-pyrazole](/img/structure/B2483919.png)
![2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2483920.png)
